molecular formula C16H23N3O B2361469 N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415582-30-6

N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2361469
CAS RN: 2415582-30-6
M. Wt: 273.38
InChI Key: XAPOKMHDSMPHMN-HAQNSBGRSA-N
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Description

N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MCH-TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MCH-TQ belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood. However, it has been proposed that N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide exerts its antitumor activity by inducing apoptosis in cancer cells. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Furthermore, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the replication of the influenza virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Furthermore, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the replication of the influenza virus by targeting the viral nucleoprotein.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its potential therapeutic applications, particularly as an anticancer and anti-inflammatory agent. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess antiviral activity, which could be useful in the development of new antiviral drugs. However, one of the limitations of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its low solubility in water, which could make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential side effects.

Future Directions

There are several future directions for the study of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One potential area of research is the development of new formulations of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide that increase its solubility and bioavailability. In addition, more studies are needed to fully understand the mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential side effects. Furthermore, the potential therapeutic applications of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in other diseases, such as viral infections and autoimmune diseases, should be explored. Finally, the development of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide derivatives with improved pharmacological properties could lead to the development of new drugs with enhanced efficacy and reduced toxicity.
Conclusion:
In conclusion, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses antitumor, anti-inflammatory, and antiviral properties, and has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of the influenza virus. However, more studies are needed to fully understand the mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential side effects. Furthermore, the development of new formulations and derivatives of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide could lead to the development of new drugs with enhanced efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of 4-methylcyclohexylamine with 2-aminobenzamide in the presence of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess antiviral activity against the influenza virus.

properties

IUPAC Name

N-(4-methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11-6-8-12(9-7-11)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h10-12H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPOKMHDSMPHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NC=NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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